molecular formula C8H6BrNOS B8345184 6-Bromo-2-(methylthio)benzoxazole

6-Bromo-2-(methylthio)benzoxazole

Cat. No.: B8345184
M. Wt: 244.11 g/mol
InChI Key: NRBDHKDJSWCVOU-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)benzoxazole is a chemical compound with the molecular formula C 8 H 6 BrNOS and a molecular weight of 244.11 g/mol . Its CAS registry number is 474966-97-7 . This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. Benzoxazole scaffolds are recognized in medicinal chemistry as privileged structures with diverse biological potential . Specifically, 2-substituted benzoxazole derivatives are a subject of significant research interest due to their wide spectrum of pharmacological activities, which includes antimicrobial properties . Recent scientific literature demonstrates that such benzoxazole derivatives show potent antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli , and their mechanism of action has been linked through molecular docking studies to the inhibition of the bacterial enzyme DNA gyrase . DNA gyrase is an essential bacterial enzyme that plays a critical role in managing DNA topology and is an established target for antibacterial drug discovery . As a 2-(methylthio)-substituted analog, this brominated benzoxazole compound serves as a valuable synthetic intermediate or building block for researchers exploring new chemical entities in areas such as antibacterial development, molecular simulation studies, and structure-activity relationship (SAR) investigations.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

6-bromo-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3

InChI Key

NRBDHKDJSWCVOU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including 6-Bromo-2-(methylthio)benzoxazole, have exhibited notable antimicrobial properties. Research indicates that compounds in this class can act against a range of bacterial strains. For instance, studies have demonstrated that certain benzoxazoles possess antibacterial activity by inhibiting bacterial reproduction through mechanisms such as upregulation of succinate dehydrogenase during oxidative phosphorylation .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
-Escherichia coliModerate activity observed

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of benzoxazole derivatives against various cancer cell lines. For example, compounds similar to this compound were evaluated for their effects on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), showing promising results in inhibiting cell proliferation .

Case Study: Cytotoxic Activity Evaluation
A study assessed the cytotoxic effects of several benzoxazole derivatives, revealing that modifications at specific positions on the benzoxazole ring significantly enhanced their activity against cancer cells .

Herbicidal and Insecticidal Activities

Benzoxazole derivatives are also recognized for their agricultural applications, particularly as herbicides and insecticides. Research has demonstrated that these compounds can effectively inhibit the growth of various plant pathogens and pests, making them valuable in agrochemical formulations .

Table 2: Agricultural Efficacy of Benzoxazole Compounds

CompoundTarget OrganismActivity TypeConcentration (mg/L)Inhibition Rate (%)
This compoundXanthomonas oryzaeAntibacterial47.652.4
-Ralstonia solanacearumAntifungal5071.6

Synthesis and Mechanisms

The synthesis of this compound typically involves various methods, including metal-free approaches that utilize imidazolium chloride as a catalyst for the formation of benzoxazoles from 2-aminophenols . These methods are characterized by their simplicity and efficiency, yielding moderate to excellent results.

Mechanism Overview:
The proposed mechanism for synthesizing benzoxazoles involves the activation of dimethylformamide by imidazolium chloride, leading to the formation of a tetrahedral intermediate that subsequently cyclizes to form the final product .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Heterocycle Key Properties/Applications
6-Bromo-2-(methylthio)benzoxazole - C₈H₆BrNOS 244.11 6-Br, 2-SCH₃ Benzoxazole Cross-coupling intermediate
6-Bromo-2-methylbenzo[d]oxazole 938458-80-1 C₈H₆BrNO 212.04 6-Br, 2-CH₃ Benzoxazole Reduced lipophilicity vs. SCH₃
6-Bromo-2-(methylthio)benzothiazole 474966-97-7 C₈H₅BrNS₂ 259.16 6-Br, 2-SCH₃ Benzothiazole Higher molecular weight
6-Bromo-2(3H)-benzoxazolethione 24316-84-5 C₇H₄BrNOS 230.08 6-Br, 2-thione Benzoxazole Reactive thione group
  • Replacing benzoxazole with benzothiazole (e.g., 6-Bromo-2-(methylthio)benzothiazole) increases molecular weight by ~15 g/mol, which may influence pharmacokinetic properties .

Heterocycle Variations: Benzoxazole vs. Benzothiazole vs. Isoxazole

  • Benzoxazole : The oxygen atom in the oxazole ring increases electronegativity, influencing electronic effects in catalysis and drug-receptor interactions .
  • Isoxazole : Compounds like 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260903-12-5) exhibit altered ring strain and metabolic stability compared to benzoxazoles .

Preparation Methods

Synthesis of Benzoxazole-2-thione Intermediate

The benzoxazole scaffold is constructed via cyclocondensation of 2-amino-5-bromophenol with carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds through nucleophilic attack of the amine on CS₂, forming a thiourea intermediate, which undergoes intramolecular cyclization to yield 6-bromo-1,3-benzoxazole-2(3H)-thione (Fig. 1A). Typical conditions include:

  • Solvent: Methanol or ethanol

  • Base: Potassium hydroxide (KOH) or sodium hydride (NaH)

  • Temperature: 60–80°C

  • Time: 6–12 hours.

Methylation of the Thione Intermediate

The thione group is methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This step replaces the thiol proton with a methyl group, producing the target compound. Key parameters:

  • Solvent: Acetone or dimethylformamide (DMF)

  • Molar ratio: CH₃I (1.1–1.5 equivalents)

  • Yield: 70–85%.

Example Protocol:

  • Dissolve 2-amino-5-bromophenol (5.0 g, 26.5 mmol) in methanol (50 mL).

  • Add CS₂ (3.2 mL, 53 mmol) and KOH (3.0 g, 53 mmol).

  • Reflux at 70°C for 8 hours. Filter and wash with cold methanol to isolate the thione.

  • Suspend the thione (4.2 g, 17.6 mmol) in acetone, add K₂CO₃ (3.3 g, 24 mmol) and CH₃I (1.5 mL, 24 mmol).

  • Stir at room temperature for 12 hours. Concentrate and purify via column chromatography (hexane/ethyl acetate).

Direct Bromination of 2-(Methylthio)benzoxazole

Bromination Strategies

Preformed 2-(methylthio)benzoxazole is brominated at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is regioselective due to the electron-donating methylthio group directing electrophilic substitution to the para position.

Bromine in Solvent

  • Conditions: Br₂ (1.1 equivalents) in acetic acid or dichloromethane (DCM) at 0–25°C.

  • Yield: 80–93%.

  • Limitation: Requires careful control to avoid over-bromination.

N-Bromosuccinimide (NBS)

  • Catalyst: Azobisisobutyronitrile (AIBN) or light.

  • Solvent: Carbon tetrachloride (CCl₄) or DCM.

  • Yield: 75–85%.

Example Protocol:

  • Dissolve 2-(methylthio)benzoxazole (3.0 g, 16.7 mmol) in methanol (30 mL).

  • Add Br₂ (0.9 mL, 17.6 mmol) dropwise at 0°C.

  • Stir for 8 hours at room temperature. Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization (ethanol).

One-Pot Synthesis Using Ionic Liquid Catalysts

Bronsted Acidic Ionic Liquid (BAIL)-Mediated Reaction

A one-pot method condenses 2-amino-5-bromophenol with methylthioacetaldehyde using a BAIL catalyst (e.g., [BMIM][HSO₄]). The reaction proceeds via imine formation, cyclization, and oxidation (Fig. 1B).

Advantages:

  • Solvent-free conditions

  • High efficiency (90–95% yield).

Conditions:

  • Catalyst loading: 1–2 mol%

  • Temperature: 130–140°C

  • Time: 4–6 hours

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids bearing pre-installed methylthio groups are coupled with 6-bromobenzoxazole precursors. This method is less common due to the complexity of boronic acid synthesis.

Example:

  • React 2-chloro-6-bromobenzoxazole with methylthiophenylboronic acid using Pd(PPh₃)₄.

  • Conditions: K₂CO₃, DMF/H₂O, 100°C, 12 hours.

  • Yield: 60–70%.

Comparative Analysis of Methods

Method Starting Materials Yield Conditions Advantages Limitations
Cyclocondensation + Methylation2-Amino-5-bromophenol, CS₂, CH₃I70–85%Alkaline, refluxScalable, cost-effectiveMulti-step, intermediate isolation
Direct Bromination2-(Methylthio)benzoxazole, Br₂80–93%Mild temperatureHigh regioselectivityHandling hazardous Br₂
BAIL-Catalyzed One-Pot2-Amino-5-bromophenol, aldehyde90–95%Solvent-free, 130–140°CEco-friendly, high efficiencyLimited substrate scope
Palladium CouplingAryl boronic acids, halides60–70%High temperatureModular for diverse substituentsExpensive catalysts, complex steps

Key Citations:

  • Cyclocondensation:

  • Bromination:

  • BAIL Catalysis:

  • Palladium Coupling:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-(methylthio)benzoxazole, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves bromination of a benzoxazole precursor followed by substitution at the 2-position. For example, palladium-catalyzed reactions (e.g., using Pd(OAc)₂) can introduce methylthio groups via coupling or nucleophilic substitution . Key factors include:

  • Temperature control (e.g., 70–80°C for bromination).
  • Use of thiomethylating agents (e.g., dimethyl disulfide or NaSMe).
  • Purification via column chromatography to isolate the product .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks are observed?

  • Answer : Characterization involves:

  • UV-Vis : λₘₐₐ ≈ 276 nm (aromatic π→π* transitions) .
  • IR : Peaks at ~1595 cm⁻¹ (C=N stretching) and ~3034 cm⁻¹ (Ar-H) .
  • ¹H NMR : A singlet at δ 2.5 ppm (SCH₃) and aromatic protons at δ 6.8–7.5 ppm .

Q. What are the primary storage and handling precautions for this compound in laboratory settings?

  • Answer : Store in a dry, sealed container at room temperature. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How do structural modifications at the 2-position of benzoxazole derivatives influence their antifungal activity?

  • Answer : The methylthio group enhances lipophilicity, improving membrane penetration. Substitutions like SCH₃ or NH₂ alter hydrogen-bonding interactions with N-myristoyltransferase (NMT), a fungal target. Docking studies show that planar benzoxazole cores align better with NMT’s active site compared to bulkier groups .

Q. What experimental strategies resolve contradictions in reported biological activities of benzoxazole derivatives across studies?

  • Answer : Discrepancies may arise from:

  • Assay conditions : Varying pH, solvent (DMSO vs. ethanol), or incubation times.
  • Cell lines : Differences in membrane permeability (e.g., HepG2 vs. SW620 cells).
  • Control standardization : Use reference drugs (e.g., fluconazole for antifungal assays) to normalize results .

Q. How can computational methods guide the design of this compound derivatives for anticancer applications?

  • Answer :

  • QSAR models : Predict cytotoxicity by correlating electronic parameters (e.g., logP, HOMO-LUMO gaps) with activity against cancer cells.
  • Molecular dynamics : Simulate binding stability to kinases or DNA topoisomerases.
  • ADMET profiling : Optimize bioavailability and reduce hepatotoxicity .

Methodological Recommendations

  • Synthetic Protocols : Use Pd-catalyzed cross-coupling for regioselective substitutions .
  • Analytical Validation : Combine HPLC (purity >95%) with HRMS for structural confirmation .
  • Biological Assays : Include time-kill curves for antimicrobial studies to assess static vs. cidal effects .

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